10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate
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Overview
Description
10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate is a complex organic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused to a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of hydrazine hydrate and methanol as solvents, followed by recrystallization to purify the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in DNA repair, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
10-Ethyl-4-oxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-2-iminium: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a similar pyrimidine ring but lacks the quinoline ring.
Uniqueness
10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate is unique due to its specific combination of functional groups and bicyclic structure
Properties
CAS No. |
105688-15-1 |
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Molecular Formula |
C14H11N3O4 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
(10-methyl-2,4-dioxopyrimido[4,5-b]quinolin-7-yl) acetate |
InChI |
InChI=1S/C14H11N3O4/c1-7(18)21-9-3-4-11-8(5-9)6-10-12(17(11)2)15-14(20)16-13(10)19/h3-6H,1-2H3,(H,16,19,20) |
InChI Key |
YVNVJFRNMCJALA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N(C3=NC(=O)NC(=O)C3=C2)C |
Origin of Product |
United States |
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